3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid
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Overview
Description
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid is an organic compound that features an imidazole ring attached to a cyclopentyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid typically involves the reaction of imidazole with cyclopentyl bromide to form 1-(1H-imidazol-1-yl)cyclopentane. This intermediate is then reacted with acrylonitrile under basic conditions to yield 3-(1-(1H-imidazol-1-yl)cyclopentyl)propionitrile. Finally, hydrolysis of the nitrile group results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Imidazole N-oxide derivatives.
Reduction: 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propanoic acid: Similar structure but lacks the cyclopentyl group.
1-(1H-Imidazol-1-yl)cyclopentane: Similar structure but lacks the propanoic acid moiety.
Imidazole-4-acetic acid: Contains an imidazole ring with an acetic acid group instead of a propanoic acid group.
Uniqueness
3-(1-(1H-Imidazol-1-yl)cyclopentyl)propanoic acid is unique due to the presence of both the cyclopentyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(1-imidazol-1-ylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c14-10(15)3-6-11(4-1-2-5-11)13-8-7-12-9-13/h7-9H,1-6H2,(H,14,15) |
InChI Key |
JVKATCZTFWUAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC(=O)O)N2C=CN=C2 |
Origin of Product |
United States |
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